PRX-07034
概要
説明
PRX-07034は、5-ヒドロキシトリプタミン6受容体の選択的アンタゴニストです。肥満、アルツハイマー病、統合失調症に関連する認知障害の治療における潜在的な治療効果について研究されています。 この化合物は、前臨床試験で認知と記憶を向上させ、食餌摂取量と体重を減少させるという有望な結果を示しました .
科学的研究の応用
Chemistry: The compound serves as a valuable tool for studying the 5-hydroxytryptamine 6 receptor and its role in various physiological processes.
Biology: PRX-07034 is used in research to understand the mechanisms underlying cognitive functions and memory.
Medicine: The compound has shown potential in treating cognitive impairments associated with Alzheimer’s disease and schizophrenia. It is also being investigated for its effects on obesity and related metabolic disorders.
Industry: While industrial applications are limited, this compound’s role in drug development and research makes it a compound of interest for pharmaceutical companies
作用機序
PRX-07034は、Gタンパク質共役受容体である5-ヒドロキシトリプタミン6受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、アセチルコリンやグルタミン酸などの神経伝達物質の放出調節に関与しています。この受容体を阻害することにより、this compoundは認知機能と記憶を向上させます。 さらに、前臨床モデルで食餌摂取量と体重を減少させることが示されており、肥満の治療薬としての可能性があります .
6. 類似化合物の比較
This compoundは、他の類似化合物と比較して、5-ヒドロキシトリプタミン6受容体に対する高い選択性で特徴付けられます。類似する化合物には、次のようなものがあります。
SB-742457: 認知機能を向上させる可能性のある別の5-ヒドロキシトリプタミン6受容体の選択的アンタゴニスト。
RO-4368554: 類似の受容体選択性を持つが、薬物動態が異なる化合物。
Lu AE58054:
This compoundは、アセチルコリンとグルタミン酸の両方の神経伝達物質系に影響を与える二重の作用機序によって際立っており、認知障害の他の治療と併用した場合に相補的な利点をもたらす可能性があります .
生化学分析
Biochemical Properties
PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .
Cellular Effects
This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .
Temporal Effects in Laboratory Settings
It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .
準備方法
PRX-07034の合成は、コア構造の調製から始まり、いくつかの段階を含みます。合成経路には、一般的に次の段階が含まれます。
コア構造の形成: コア構造は、置換フェニル環とピペラジン部分のカップリングを含む一連の反応によって合成されます。
官能基の導入: クロロ、メトキシ、メチルスルホニルなどの官能基は、さまざまな置換反応によって導入されます。
最終的な組み立て: 最終的な化合物は、特定の反応条件下で中間体をカップリングすることによって組み立てられます。
化学反応の分析
PRX-07034は、次のようないくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、ニトロ基をアミンに還元するなど、化合物の官能基を修飾するために使用できます。
置換: 置換反応は、フェニル環またはピペラジン部分の官能基を導入または置換するために一般的に使用されます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応のための触媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究の応用
化学: この化合物は、5-ヒドロキシトリプタミン6受容体とそのさまざまな生理学的プロセスにおける役割を研究するための貴重なツールとして役立ちます。
生物学: this compoundは、認知機能と記憶の基盤となるメカニズムを理解するための研究に使用されます。
医学: この化合物は、アルツハイマー病や統合失調症に関連する認知障害の治療において潜在的な効果を示しています。また、肥満や関連する代謝性疾患に対する効果についても調査されています。
産業: 工業的な応用は限られていますが、this compoundは医薬品開発と研究における役割から、製薬会社にとって興味深い化合物となっています
類似化合物との比較
PRX-07034 is unique in its high selectivity for the 5-hydroxytryptamine 6 receptor compared to other similar compounds. Some similar compounds include:
SB-742457: Another selective 5-hydroxytryptamine 6 receptor antagonist with potential cognitive-enhancing properties.
RO-4368554: A compound with similar receptor selectivity but different pharmacokinetic properties.
Lu AE58054:
This compound stands out due to its dual mechanism of action, affecting both acetylcholine and glutamate neurotransmitter systems, which may provide complementary benefits when used alongside other treatments for cognitive impairments .
特性
IUPAC Name |
N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCQJJJAFRKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029352 | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
903580-39-2 | |
Record name | PRX-07034 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRX-07034 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-07034 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?
A: this compound acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that this compound, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that this compound might improve memory function. []
Q2: How effective is this compound in combination with other drugs for treating schizophrenia?
A: Studies show that combining this compound with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.
Q3: What is known about the distribution of this compound in the body?
A: While the behavioral effects of this compound have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify this compound in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that this compound can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []
Q4: Are there any cognitive benefits associated with this compound?
A: Research suggests that this compound might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of this compound on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。